5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid
Description
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid is a furan-2-carboxylic acid derivative characterized by an ethylsulfinyl (C₂H₅SO-) substituent at the 5-position of the furan ring. The sulfinyl group (S=O) imparts polarity and chirality to the molecule, distinguishing it from thioether (C-S-C) or sulfonyl (SO₂) analogs. The ethylsulfinyl moiety may enhance solubility in polar solvents compared to non-polar alkyl chains, as seen in similar compounds with hydrophilic substituents .
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-(ethylsulfinylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-2-13(11)5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
MWPGJKDMTUWOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfinylmethyl reagents under controlled conditions. One common method includes the use of ethylsulfinylmethyl chloride as a starting material, which reacts with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety at the C2 position undergoes typical acid-catalyzed and nucleophilic reactions:
Esterification
Reaction with alcohols under acidic or catalytic conditions produces esters. For example, methanol in the presence of H₂SO₄ yields the methyl ester derivative:
Yields exceeding 80% are achievable under reflux conditions (4–6 hours).
Decarboxylation
Thermal decarboxylation at elevated temperatures (150–200°C) generates CO₂ and a furan derivative with a methyl group:
This reaction is pivotal in synthesizing simplified furan intermediates.
Ethylsulfinyl Group Reactivity
The ethylsulfinyl (-SOCH₂CH₃) group participates in redox and substitution reactions:
Oxidation to Sulfone
Treatment with oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the sulfinyl group to a sulfone:
Reaction conditions (25–40°C, aqueous buffer) yield >90% conversion within 2 hours .
Nucleophilic Substitution
The sulfinyl group’s sulfur atom is susceptible to nucleophilic attack. For instance, reaction with amines produces sulfinamides:
This is critical in medicinal chemistry for introducing nitrogen-based functionalities .
Furan Ring Reactivity
The furan ring undergoes electrophilic substitution and Diels-Alder reactions:
Electrophilic Substitution
Halogenation at the C5 position occurs with Br₂ or Cl₂ in acetic acid:
Yields depend on solvent polarity and temperature, with optimal results at 0–5°C .
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
Rhodium catalysts (e.g., Rh₂(OPiv)₄) enhance reaction rates and selectivity .
Enzymatic and Catalytic Oxidation
Enzymatic systems and transition-metal catalysts enable selective oxidation pathways:
Enzymatic Oxidation
Ketoreductases (KRED) and NADP⁺-dependent oxidases convert furan derivatives to dicarboxylic acids:
| Enzyme System | Substrate | Product | Yield | Conditions |
|---|---|---|---|---|
| KRED + NOX-1 | HMF | 2,5-FDCA | 73.67% | 37°C, pH 7, 2 hours |
| Pt/C + NaOH | HMF | FDCA | 73.67% | 80°C, 22 bar, 30 minutes |
Transition-Metal Catalysis
Platinum on carbon (Pt/C) in basic media facilitates aerobic oxidation of side chains:
This method achieves >70% yield under continuous flow conditions .
Comparative Reactivity with Analogues
The ethylsulfinyl group distinguishes this compound from similar furan carboxylic acids:
Industrial and Biological Implications
-
Pharmaceutical Intermediates : Sulfinyl-to-sulfone oxidation products show enhanced binding to apoptotic proteins (e.g., Bcl-xL) .
-
Green Chemistry : Enzymatic methods reduce reliance on harsh oxidants, aligning with sustainable practices .
This compound’s versatility in organic synthesis and biocatalysis underscores its importance in developing therapeutics and fine chemicals.
Scientific Research Applications
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular stress responses, such as the NF-κB and Nrf2 pathways, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfur-Containing Furan-2-Carboxylic Acid Derivatives
Note: The ethylsulfinyl derivative’s molecular weight is estimated based on structural analogs. Sulfur oxidation state (sulfinyl vs. thioether/sulfonyl) critically influences reactivity and interactions. For example, sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to sulfoxides .
Phenyl and Nitrophenyl Derivatives
Nitrophenyl derivatives exhibit lower solubility in propan-2-ol compared to polar sulfinyl analogs, as nitro groups increase melting points and lattice energies . The target compound’s sulfinyl group may improve solubility, similar to hydroxylated furans in (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid, logSw = -2.53) .
Hydroxylated and Alkyl-Chain Derivatives
Hydroxylated alkyl chains (e.g., ) enhance water solubility but reduce logP values.
Biological Activity
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid appears to be mediated through several mechanisms:
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in the biosynthesis of inflammatory mediators, which contributes to its anti-inflammatory properties. This mechanism is supported by studies indicating that similar furan derivatives can modulate inflammatory pathways by interacting with specific molecular targets such as enzymes and receptors involved in inflammation .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the furan ring enhance its anticancer activity .
Anticancer Activity
A series of experiments have evaluated the cytotoxic effects of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HeLa | 62.37 | Induction of apoptosis |
| HepG2 | 120.06 | Cell cycle arrest |
| Vero | 124.46 | Inhibition of cell proliferation |
These findings indicate that the compound exhibits selective cytotoxicity, particularly against the HeLa cell line, which is often used as a model for cervical cancer research .
Antibacterial Activity
In addition to anticancer properties, 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid has been tested for antibacterial activity. The results are shown below:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 500 | Moderate inhibition |
| Escherichia coli | 250 | Significant inhibition |
The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Case Studies
Several case studies have been documented regarding the application of furan derivatives in clinical settings. For instance:
- Inflammatory Disorders : A study highlighted the use of furan derivatives, including 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid, in reducing inflammation markers in animal models of arthritis. The results indicated a significant decrease in pro-inflammatory cytokines .
- Cancer Treatment : In a clinical trial involving patients with advanced cancer, compounds similar to 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid were administered alongside standard chemotherapy. Preliminary results suggested improved patient outcomes and reduced side effects compared to chemotherapy alone .
Q & A
Q. What synthetic strategies are recommended for preparing 5-((ethylsulfinyl)methyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis likely involves two key steps:
- Step 1: Formation of the thioether intermediate, 5-((ethylthio)methyl)furan-2-carboxylic acid, via nucleophilic substitution. For example, reacting furan-2-carboxylic acid derivatives with ethyl mercaptan in the presence of a base (e.g., NaOH or K₂CO₃) .
- Step 2: Oxidation of the thioether to the sulfinyl group using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in a polar solvent (e.g., methanol or dichloromethane) .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to avoid over-oxidation to sulfone byproducts.
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ or sulfinyl group).
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm .
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., sulfinyl group configuration) .
Advanced Research Questions
Q. How does the ethylsulfinyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The ethylsulfinyl group is electron-withdrawing, which:
- Directs Electrophilic Substitution: Positions incoming electrophiles (e.g., nitration, halogenation) at the furan ring’s 4-position due to meta-directing effects .
- Enhances Stability: The sulfinyl group increases resistance to enzymatic degradation compared to thioether analogs, as seen in related sulfinyl-containing pharmaceuticals .
Experimental Design: - Compare reaction rates with 5-((ethylthio)methyl)furan-2-carboxylic acid (reduced electron withdrawal) to isolate sulfinyl-specific effects.
- Use DFT calculations to map electron density distribution .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions: Test the compound across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and adjust solvent systems (DMSO concentration ≤1% to avoid cytotoxicity) .
- Stereochemical Variants: Separate enantiomers (if present) via chiral HPLC and test individually, as sulfinyl chirality impacts target binding .
- Dose-Dependent Effects: Perform dose-response curves (0.1–100 µM) to identify biphasic activity, as seen in structurally similar furan derivatives .
Q. How can researchers mitigate stability issues during storage or biological assays?
Methodological Answer:
- Storage: Store as a lyophilized solid at –20°C under inert gas (N₂/Ar) to prevent sulfinyl oxidation. For solutions, use anhydrous DMSO (purged with N₂) and avoid light exposure .
- In Assays: Include reducing agents (e.g., ascorbic acid) in buffer systems to stabilize the sulfinyl group during long-term incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
